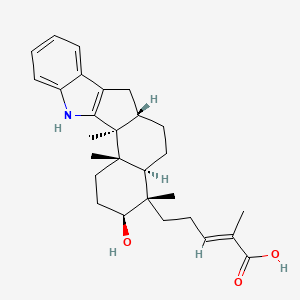

Nodulisporic Acid F

Description

Contextualization of Fungal Indole (B1671886) Diterpenoids as Specialized Metabolites

Fungi produce a vast and diverse array of chemical compounds known as secondary metabolites, which are not essential for their primary growth but play crucial roles in ecological interactions, defense, and survival. Among these, the indole diterpenoids are a prominent and structurally complex class. nih.govkib.ac.cn These molecules are characterized by a hybrid structure, featuring an indole moiety, typically derived from tryptophan, fused to a diterpenoid skeleton that originates from geranylgeranyl diphosphate (B83284) (GGPP). mdpi.comgenome.jp The intricate cyclization, oxidation, and prenylation of this basic framework lead to a remarkable diversity of structures with a wide range of biological activities, including insecticidal and tremorgenic properties. kib.ac.cnresearchgate.net

Historical Perspective on the Discovery of Nodulisporic Acids

The story of the nodulisporic acids began with the discovery of Nodulisporic Acid A by Merck Research Laboratories in 1992. researchgate.netnih.goveurekaselect.com This novel compound, isolated from the endophytic fungus Nodulisporium sp. (now known as Hypoxylon pulicicidum), exhibited potent insecticidal activity. nih.govd-nb.info This initial discovery spurred significant scientific interest, leading to the isolation and characterization of a series of related compounds. researchgate.net Through further investigation, including chemical mutagenesis of the producing fungus, a complex mixture of congeners was uncovered, revealing the existence of a broader family of nodulisporic acids. nih.govd-nb.info Nodulisporic acids D, E, and F were later identified as newer members of this family. researchgate.netnih.gov

Nodulisporic Acid F as a Fundamental Scaffold and Early Biosynthetic Intermediate

This compound is distinguished by its relative simplicity within the nodulisporic acid family. researchgate.netnih.govmdpi.com It represents the core structure, devoid of the three isoprene (B109036) residues that adorn the indole unit of other members. researchgate.netnih.govmdpi.com This structural simplicity positions this compound as the earliest biosynthetic intermediate in the pathway leading to the more complex nodulisporic acids. researchgate.netnih.govacs.org

The biosynthesis of this compound has been a subject of detailed study. The identification of the gene cluster responsible for nodulisporic acid production in Hypoxylon pulicicidum has been a significant breakthrough. acs.orgnih.gov Functional characterization of the genes within this cluster has revealed the enzymatic machinery required for the synthesis of this compound. wgtn.ac.nzgoogle.com Key enzymes, including a geranylgeranyl transferase (NodC), a flavin adenine (B156593) dinucleotide-dependent oxygenase (NodM), an indole diterpene cyclase (NodB), and a cytochrome P450 oxygenase (NodW), have been identified as essential for its construction. wgtn.ac.nz Notably, the enzymes NodM and NodW catalyze previously unreported reactions, providing the basis for the unique biosynthetic branch point that gives rise to the nodulisporic acid series. acs.orgnih.govwgtn.ac.nz The bisprenylation of this compound, a key step in the formation of other nodulisporic acids, is catalyzed by the enzyme NodD1. rsc.org

Comparative Overview of Structural Diversity within the Nodulisporic Acid Family

The nodulisporic acid family exhibits considerable structural diversity, which arises from the differential elaboration of the fundamental this compound scaffold. nih.gov The various members are categorized into series based on modifications to the right-hand prenyl tail. d-nb.info

The primary point of divergence is the presence or absence of isoprene residues attached to the indole core. While this compound lacks these additions, other series feature distinct patterns of isoprenylation. researchgate.netnih.govmdpi.com For instance, the Nodulisporic Acid D series is characterized by the absence of an isoprene residue at C-26, which is present in the originally discovered A series. researchgate.netnih.govacs.org Nodulisporic Acid E has an even simpler structure, lacking not only the C-26 isoprene residue but also the two that form the A/B rings. researchgate.netnih.govacs.org

This structural variation extends to other parts of the molecule as well. The Nodulisporic Acid B series, for example, lacks the 1'-carbonyl group found in the A series. researchgate.net The C series is distinguished by the absence of the D ring. researchgate.net These modifications, arising from the action of a single promiscuous P450 monooxygenase, NodJ, create a complex metabolic grid and a wide array of congeners. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C28H37NO3 |

|---|---|

Molecular Weight |

435.6 g/mol |

IUPAC Name |

(E)-5-[(1S,12S,15R,16S,17S,20S)-17-hydroxy-1,16,20-trimethyl-3-azapentacyclo[10.8.0.02,10.04,9.015,20]icosa-2(10),4,6,8-tetraen-16-yl]-2-methylpent-2-enoic acid |

InChI |

InChI=1S/C28H37NO3/c1-17(25(31)32)8-7-14-26(2)22-12-11-18-16-20-19-9-5-6-10-21(19)29-24(20)28(18,4)27(22,3)15-13-23(26)30/h5-6,8-10,18,22-23,29-30H,7,11-16H2,1-4H3,(H,31,32)/b17-8+/t18-,22-,23-,26-,27-,28+/m0/s1 |

InChI Key |

FYZYVTHTMPXJHJ-UOOBVZAFSA-N |

Isomeric SMILES |

C/C(=C\CC[C@]1([C@@H]2CC[C@H]3CC4=C([C@@]3([C@]2(CC[C@@H]1O)C)C)NC5=CC=CC=C45)C)/C(=O)O |

Canonical SMILES |

CC(=CCCC1(C2CCC3CC4=C(C3(C2(CCC1O)C)C)NC5=CC=CC=C45)C)C(=O)O |

Synonyms |

nodulisporic acid F |

Origin of Product |

United States |

Discovery, Isolation, and Taxonomic Origin of Nodulisporic Acid F

Identification of Natural Producers: Hypoxylon pulicicidum and Related Fungal Genera

The primary producer of nodulisporic acids is the fungus Hypoxylon pulicicidum. nih.govnih.gov This organism was previously identified as Nodulisporium sp. before its sexual state (teleomorph) was characterized and the species was formally named. nih.govnih.govresearchgate.net The strains producing these compounds form a distinct, monophyletic group within the Hypoxylon genus, which belongs to the Xylariales order. nih.govingentaconnect.com While H. pulicicidum is the main source, related tropical endophytic fungi within the Hypoxyloideae have also been identified as producers. nih.govresearchgate.net

Nodulisporic Acid F and its derivatives are produced by endophytic fungi, which reside within the living tissues of plants without causing harm. bsqm.org.mxcabidigitallibrary.org The original producing strain of Nodulisporium sp. (later identified as H. pulicicidum) was isolated from the woody plant Bontia daphnoides. researchgate.netbsqm.org.mx Subsequent screening efforts have identified numerous other nodulisporic acid-producing Nodulisporium strains from various plant hosts across tropical regions on four continents, highlighting that these endophytic fungi are widespread. nih.govresearchgate.net The discovery of these compounds from endophytes underscores their importance as a source of novel, biologically active natural products. creamjournal.org

Methodologies for Fungal Fermentation and Metabolite Extraction

The production of this compound is achieved through fermentation of the producing fungus, such as H. pulicicidum. nih.gov However, obtaining useful quantities from the natural producer can be challenging. wipo.intgoogle.com Fermentation is carried out in various liquid culture media, with studies showing that the choice of medium, such as LSFM, can significantly influence the yield of nodulisporic acids. nih.govfigshare.com

Following the fermentation period, which can range from 14 to 21 days, the metabolites are extracted from the culture. nih.gov A common method involves extracting the entire fermentation broth with an equal volume of a solvent like acetone. nih.govplos.org The resulting extract is then filtered and concentrated before further purification. plos.org

Chromatographic and Spectroscopic Approaches in the Initial Isolation of this compound

The purification and structural identification of this compound from crude fermentation extracts involve a combination of chromatographic and spectroscopic techniques.

Chromatography : Initial separation is often performed using flash chromatography. d-nb.info For final purification, high-performance liquid chromatography (HPLC), particularly semi-preparative reverse-phase HPLC, is employed to isolate the pure compound. google.comd-nb.info The presence of this compound and related compounds in extracts is typically monitored using liquid chromatography-mass spectrometry (LC-MS). plos.orgd-nb.info

Spectroscopy : Once purified, the definitive structure of this compound is determined through spectroscopic analysis. High-resolution mass spectrometry (HRMS) is used to establish the compound's molecular formula. google.com Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and HSQC experiments, provides the detailed structural framework of the molecule. google.comd-nb.info

Phylogenetic Analysis of Nodulisporic Acid-Producing Strains

Phylogenetic studies have been crucial in classifying the nodulisporic acid-producing fungi and understanding their evolutionary relationships. These analyses have consistently shown that the producing strains, though isolated from geographically diverse locations, form a single, well-supported monophyletic group. nih.govingentaconnect.com This suggests they may constitute a single, widespread species. researchgate.net Initially identified as Nodulisporium sp., molecular data linked these asexual (anamorphic) fungi to the genus Hypoxylon, specifically showing a close relationship to species like H. investiens before being designated as the new species, H. pulicicidum. nih.govingentaconnect.com

To clarify the taxonomic position of these fungi, researchers have sequenced and analyzed several standard molecular markers. ingentaconnect.com The use of multiple genes provides a more robust and reliable phylogeny than a single marker alone. hilarispublisher.comfao.org

| Molecular Marker | Application in Nodulisporium/Hypoxylon Phylogeny |

| ITS (Internal Transcribed Spacer) | The ITS1-5.8S-ITS2 region of the rDNA is a primary marker. It confirmed the monophyletic nature of the producing strains but also revealed variability, particularly in the ITS1 region, which helped separate the strains into distinct subgroups. researchgate.netingentaconnect.com |

| β-tubulin | Sequences from the β-tubulin gene were used alongside ITS and α-actin to build a multi-gene phylogeny. This confirmed the relationship with Hypoxylon species and helped distinguish the producers from other morphologically similar fungi. ingentaconnect.comresearchgate.net |

| α-actin | The α-actin gene provided another independent line of evidence, reinforcing the phylogenetic placement of the nodulisporic acid producers within a specific clade of the Hypoxyloideae. ingentaconnect.com |

This multi-locus approach was essential in revising the taxonomy and formally describing the species Hypoxylon pulicicidum. nih.govingentaconnect.com

Biosynthetic Pathway Elucidation of Nodulisporic Acid F

Identification of the Nodulisporic Acid Gene Cluster in Hypoxylon pulicicidum

The journey to understanding Nodulisporic Acid F biosynthesis began with the identification of the genetic blueprint within the producing organism, the endophytic fungus Hypoxylon pulicicidum (formerly Nodulisporium sp.). nih.govd-nb.info Production of nodulisporic acids by the native fungus is notoriously challenging, hindering efforts for commercial development. wgtn.ac.nz This difficulty spurred the sequencing of the H. pulicicidum genome to uncover the genes responsible for its synthesis. nih.govwgtn.ac.nz

Through bioinformatic analysis, a gene cluster responsible for nodulisporic acid production was predicted and subsequently identified. nih.govwgtn.ac.nz This cluster, a contiguous region of genes on the fungal chromosome, was found to contain the necessary enzymatic tools for constructing the nodulisporic acid core. The annotated nucleotide sequence of this gene cluster has been deposited in GenBank under the accession number MG182145. nih.gov Further research has revealed that the cluster contains 13 genes. nih.govresearchgate.net The identification of this gene cluster was a pivotal step, paving the way for heterologous expression experiments to functionally characterize the individual genes. acs.orgwgtn.ac.nz

| Gene Cluster Information | |

| Producing Organism | Hypoxylon pulicicidum (ATCC 74245) nih.gov |

| Number of Genes in Cluster | 13 nih.govresearchgate.net |

| GenBank Accession Number | MG182145 nih.gov |

| Total Size of Locus | 28,945 nt secondarymetabolites.org |

Precursor Incorporation Studies in this compound Biosynthesis

The biosynthesis of indole (B1671886) diterpenoids like this compound involves the convergence of two major metabolic pathways to provide the initial building blocks. researchgate.netacs.org Precursor feeding studies have been instrumental in confirming the origins of the carbon skeleton of the nodulisporic acid family.

The complex diterpene core of these molecules is derived from the mevalonic acid pathway. acs.orgnih.gov This was confirmed by the successful incorporation of isotopically labeled 2-¹³C-acetate and 2-¹³C-mevalonolactone into Nodulisporic Acid A (NAA), a more complex derivative of this compound. acs.orgnih.gov This pathway ultimately provides geranylgeranyl pyrophosphate (GGPP), the diterpene precursor. researchgate.netacs.org

Role of Indole-3-glycerolphosphate

The indole moiety of this compound is derived from an intermediate in the tryptophan biosynthetic pathway. researchgate.net While tryptophan itself was initially proposed as the direct precursor, labeling studies with ¹⁴C- and ¹³C-tryptophan showed no incorporation into NAA. acs.orgnih.gov Instead, high levels of incorporation were observed with known tryptophan precursors, including anthranilic acid and ribose. acs.orgnih.gov This pointed to indole-3-glycerol phosphate (B84403) (IGP) as the true indole donor. researchgate.net IGP is a key branchpoint metabolite, serving as a precursor for tryptophan, indole, and other specialized metabolites in various organisms. nih.govbiorxiv.org The condensation of IGP with GGPP is the first committed step in the biosynthesis of many indole diterpenes. acs.org

Functional Characterization of Core Biosynthetic Enzymes for this compound

With the gene cluster identified, researchers turned to heterologous expression in a more genetically tractable fungal host, Penicillium paxilli, to determine the function of the individual enzymes. acs.orgwgtn.ac.nz This strategy allowed for the systematic reconstitution of the this compound biosynthetic pathway and the unambiguous assignment of function to the core enzymes. wgtn.ac.nzgoogle.com Four key enzymes were identified as essential for the synthesis of the this compound core. acs.orgwgtn.ac.nz

Geranylgeranyl Transferase (NodC) Function

The first dedicated step in the pathway is catalyzed by the geranylgeranyl transferase, NodC. researchgate.netuniprot.org This enzyme facilitates the condensation of indole-3-glycerol phosphate and geranylgeranyl pyrophosphate. acs.orguniprot.org This crucial reaction forms 3-geranylgeranylindole (3-GGI), the acyclic precursor to the entire family of nodulisporic acids. uniprot.org The gene nodC shares homology with other known indole diterpene prenyltransferases, such as PaxC from the paxilline (B40905) biosynthetic pathway. researchgate.netgoogle.com

Flavin Adenine (B156593) Dinucleotide-Dependent Oxygenase (NodM) Activity

Following the formation of 3-GGI, the linear chain must be prepared for cyclization. This is achieved by NodM, a Flavin Adenine Dinucleotide (FAD)-dependent oxygenase. wgtn.ac.nzuniprot.org NodM catalyzes a single, regioselective epoxidation on the geranylgeranyl tail of 3-GGI. acs.orguniprot.orgnih.gov This mono-epoxidation is a key branching point that distinguishes the nodulisporic acid pathway from others, such as the paspaline (B1678556) pathway which requires a diepoxidation. acs.orgnih.gov The resulting single-epoxidized-GGI is the substrate for the subsequent cyclization step. uniprot.org

Indole Diterpene Cyclase (NodB) Catalysis

The intricate, pentacyclic core of the nodulisporic acids is forged by the indole diterpene cyclase, NodB. wgtn.ac.nzuniprot.org This enzyme catalyzes a complex cascade of cyclization reactions, transforming the epoxidized linear precursor into the polycyclic intermediate, emindole SB. researchgate.netuniprot.org Emindole SB is the direct precursor to this compound. uniprot.org The final step to form this compound from emindole SB is an oxidation reaction catalyzed by another enzyme from the cluster, the cytochrome P450 oxygenase NodW, which introduces a carboxylic acid moiety. uniprot.orgnih.gov

| Core Biosynthetic Enzymes for this compound | |

| Enzyme | Function |

| NodC (Geranylgeranyl Transferase) | Condenses indole-3-glycerol phosphate and geranylgeranyl pyrophosphate to form 3-geranylgeranylindole (3-GGI). researchgate.netuniprot.org |

| NodM (FAD-Dependent Oxygenase) | Catalyzes a single epoxidation of 3-GGI. uniprot.orgnih.gov |

| NodB (Indole Diterpene Cyclase) | Catalyzes the cyclization of epoxidized 3-GGI to form the polycyclic intermediate emindole SB. researchgate.netuniprot.org |

| NodW (Cytochrome P450 Oxygenase) | Oxidizes emindole SB to produce this compound. uniprot.org |

Cytochrome P450 Oxygenase (NodW) and Carboxylic Acid Moiety Introduction

A pivotal step in the biosynthesis of this compound is the introduction of a carboxylic acid group, a characteristic feature of the nodulisporic acid family. This transformation is catalyzed by the cytochrome P450 oxygenase, NodW. uniprot.orgwgtn.ac.nz Research has demonstrated that NodW acts on the precursor emindole SB, oxidizing the terminal methyl carbon (C28) to a carboxylic acid. uniprot.org This enzymatic step is not only crucial for the formation of this compound but also represents a key branching point in the biosynthetic pathway, providing a "reactive handle" for subsequent modifications. nih.govacs.org The functional characterization of NodW was a significant breakthrough, identifying it as the first known enzyme capable of introducing a carboxylic acid moiety onto an indole diterpene core structure. nih.govacs.org

| Enzyme | Gene | Substrate | Product | Function |

| Cytochrome P450 Oxygenase | nodW | Emindole SB | This compound | Oxidation of terminal methyl group to a carboxylic acid |

Heterologous Expression Systems for Pathway Reconstitution of this compound

The elucidation of the this compound biosynthetic pathway has been greatly facilitated by the use of heterologous expression systems. The native producer, Hypoxylon pulicicidum (formerly Nodulisporium sp.), presents challenges for genetic manipulation and large-scale production. google.comwipo.int To overcome these limitations, researchers have successfully reconstituted the biosynthetic pathway in a more genetically tractable fungal host. google.comwipo.int

Utilization of Penicillium paxilli as a Host for Engineered Biosynthesis

Penicillium paxilli has emerged as a robust and effective heterologous host for the production of this compound and its derivatives. google.comwipo.int By introducing the necessary genes from H. pulicicidum into P. paxilli, scientists have been able to functionally characterize the enzymes involved in the pathway and produce these complex molecules. wgtn.ac.nznih.govnih.gov The successful reconstitution of the this compound biosynthetic pathway in P. paxilli has not only confirmed the function of individual genes but has also paved the way for engineered biosynthesis to improve yields and generate novel analogs. wgtn.ac.nzgoogle.com This approach has been instrumental in identifying the four key enzymes required for this compound synthesis: a geranylgeranyl transferase (NodC), a FAD-dependent oxygenase (NodM), an indole diterpene cyclase (NodB), and the cytochrome P450 oxygenase (NodW). wgtn.ac.nz

| Host Organism | Key Advantage | Application in this compound Research |

| Penicillium paxilli | Genetically tractable, robust for heterologous expression | Reconstitution of the biosynthetic pathway, functional characterization of enzymes, engineered biosynthesis |

Biogenetic Relationships and Proposed Biosynthetic Grids of Nodulisporic Acids

This compound is considered an early and central intermediate in the biosynthesis of the more complex nodulisporic acids. acs.org Mutation studies and heterologous expression experiments have led to the proposal of a biogenetic grid that outlines the relationships between the various nodulisporic acid congeners. nih.govacs.org In this grid, this compound serves as a key precursor, undergoing a series of "tailoring" reactions to generate the structural diversity observed in this family of natural products. nih.govd-nb.info The elucidation of this intricate network reveals a highly branched biosynthetic pathway, a departure from the more linear pathways seen for other indole diterpenes like the lolitrems and penitrems. nih.gov

Enzymatic Tailoring Steps Beyond this compound

Following the formation of the core this compound structure, a series of enzymatic modifications occur, leading to the production of more complex and bioactive nodulisporic acids. These tailoring steps are crucial for the diversification of the nodulisporic acid scaffold.

Indole-Diterpene Prenyltransferase (NodD1) in Prenylation of this compound

One of the key tailoring reactions is the addition of prenyl groups to the indole moiety of this compound. The enzyme responsible for the bis-prenylation of this compound is the indole-diterpene prenyltransferase NodD1. rsc.orgnih.gov This enzyme catalyzes the attachment of two prenyl groups, leading to the formation of Nodulisporic Acid E. nih.govrsc.org Studies have shown that NodD1 exhibits a preference for its natural substrate, this compound. rsc.orgnih.gov

| Enzyme | Gene | Substrate | Product | Function |

| Indole-Diterpene Prenyltransferase | nodD1 | This compound | Nodulisporic Acid E | Bis-prenylation of the indole ring |

Promiscuous P450 Monooxygenase (NodJ) and Branching Pathway Diversity

The remarkable diversity within the nodulisporic acid family is largely attributed to the action of a single, promiscuous P450 monooxygenase, NodJ. nih.govd-nb.inforesearchgate.net This versatile enzyme acts on downstream intermediates derived from this compound, catalyzing a variety of oxidative reactions. nih.govnih.gov The action of NodJ is a pivotal branching point in the biosynthetic pathway, generating multiple distinct products and giving rise to a complex metabolic grid. nih.govresearchgate.netnih.gov The functional characterization of NodJ has been a key finding in understanding how a limited number of genes can generate a vast array of structurally diverse natural products. nih.govd-nb.infonih.gov The introduction of NodJ into the biosynthetic sequence can lead to at least five parallel series of nodulisporic acids. researchgate.net

| Enzyme | Gene | Function | Impact on Biosynthesis |

| P450 Monooxygenase | nodJ | Catalyzes multiple, distinct oxidative reactions on nodulisporic acid intermediates | Creates significant branching in the pathway, leading to a diverse array of nodulisporic acid congeners |

Chemical Synthesis and Semisynthesis of Nodulisporic Acid F and Congeners

Total Synthesis Strategies for Nodulisporic Acid F

The total synthesis of this compound, the structurally simplest of the nodulisporic acid family, marked a significant milestone in the field. acs.orgnih.gov A modular and convergent strategy was key to overcoming the synthetic hurdles posed by this complex molecule. acs.orgupenn.edu

Initial Approaches and Methodological Innovations for Indole (B1671886) Skeleton Construction

A cornerstone of the initial synthetic strategy was the development of a novel two-component indole ring construction. nih.govnih.gov This protocol involves the union of a dianion derived from an ortho-alkyl N-TMS substituted aniline (B41778) with a lactone to construct the highly substituted indole core. nih.govscispace.com This method proved effective in the synthesis of (+)-Nodulisporic Acid F. nih.govescholarship.org The synthesis began with the construction of two key fragments: a complex tricyclic lactone (the "eastern hemisphere") and a substituted o-toluidine (B26562) (the "western hemisphere"). acs.orgnih.gov The union of these two fragments via the aforementioned 2-substituted indole synthesis protocol was a critical step. acs.org

A significant challenge in the synthesis was the construction of the vicinal stereocenters within the 5/6 trans-fused ring system of the lactone fragment. nih.gov An efficient route was developed starting from the (+)-Wieland-Miescher ketone. nih.gov Key transformations included a dissolving metal reduction-enolate capture, a Kobayashi aqueous formalin aldol (B89426) reaction, a Gribble-Saksena-Evans reduction for stereoselective hydroxyl introduction, and a subsequent epimerization/lactonization sequence to establish the correct stereochemistry. nih.gov

The late-stage installation of the α,β-unsaturated carboxylic acid side chain was another crucial aspect of the synthesis. This was effectively achieved using a B-alkyl Suzuki-Miyaura cross-coupling reaction. acs.org

Convergent Synthetic Methodologies for Related Nodulisporic Acids (e.g., D, C, B)

Palladium-Mediated Cross-Coupling and Indole Construction Tactics

A pivotal evolution in the synthetic strategy was the adoption of a palladium-mediated cross-coupling cascade for the construction of the indole nucleus. nih.govscispace.com This approach, inspired by the work of Barluenga and coworkers, involves the coupling of a highly functionalized chloroaniline (western hemisphere) with a vinyl triflate (eastern hemisphere). scispace.comorganic-chemistry.org This cascade reaction proceeds through a Buchwald-Hartwig amination to form an enamine, which then undergoes a palladium-mediated cyclization and tautomerization to furnish the desired indole core. nih.gov The use of specific ligands, such as RuPhos, and less basic conditions were found to be crucial for the success of this transformation, particularly with sterically hindered substrates. nih.govscispace.com

This palladium-catalyzed indole synthesis proved to be a powerful and convergent method, enabling the efficient union of two complex fragments late in the synthetic sequence. scispace.comresearchgate.net However, the reaction was found to be sensitive to steric hindrance, which posed challenges in certain contexts. nih.gov

Stereoselective Transformations in Complex Nodulisporic Acid Scaffolds

The construction of the complex, stereochemically rich scaffolds of the nodulisporic acids required a suite of highly stereoselective transformations. For the eastern hemisphere of Nodulisporic Acid D, a key step involved the vicinal difunctionalization of an α,β-unsaturated aldehyde to stereoselectively install the critical C3 and C12 stereocenters. scispace.com A stereoselective conjugate addition of a vinyl cuprate (B13416276) was employed, with the stereoselectivity being attributed to the steric blocking of one face of the molecule by a quaternary methyl group. nih.gov

For the western hemisphere, an Enders alkylation was utilized to establish the requisite stereocenter. scispace.comorganic-chemistry.org Other key stereoselective reactions included substrate-controlled reductions and directed Simmons-Smith cyclopropanations. nih.gov In the synthesis of Nodulisporic Acids D, C, and B, a palladium-mediated regio- and diastereoselective allylic substitution/cyclization reaction was a key transformation for the construction of ring-D. nih.govacs.orgnih.gov

Challenges and Considerations in Synthetic Accessibility of this compound

Despite the successful total synthesis of this compound, several challenges underscore its synthetic accessibility. The molecule's inherent instability, particularly the sensitivity of the C(24) hydroxyl group to dehydration and the indole core to oxidation, presents significant hurdles during synthesis and purification. nih.gov For instance, significant decomposition was observed during silica (B1680970) gel chromatography of key indole intermediates. nih.gov

Development of Synthetic Analogs for Structure-Activity Relationship Studies (Conceptual Framework)

A primary motivation for developing total synthesis routes to the nodulisporic acids was to enable the creation of synthetic analogs for SAR studies. nih.gov The modular nature of the synthetic strategies is particularly well-suited for this purpose, allowing for modifications to different parts of the molecule. acs.orgupenn.edu

The dienoic acid side chain was identified early on as a key area for modification. escholarship.org The late-stage installation of this side chain via Suzuki-Miyaura coupling allows for the synthesis of a wide variety of analogs with altered chain lengths, substitution patterns, and functionalities. acs.org

Modifications to the indole core, while synthetically more challenging, are also conceivable. The palladium-mediated indole synthesis allows for the use of different substituted anilines as starting materials, which could introduce various substituents onto the aromatic ring. However, SAR studies have indicated that modifications to the indole-containing fragment are generally not well-tolerated, suggesting its crucial role in biological activity. escholarship.org

The development of a unified strategy for Nodulisporic Acids D, C, and B also opened the door to the synthesis of unnatural analogs, such as 2′-epi-nodulisporic acid B, providing further insights into the structural requirements for activity. nih.gov The ability to access advanced common intermediates provides a platform for the future synthesis of a broader range of nodulisporic acid analogs and related indole diterpenoids. scispace.com

Mechanistic Investigations of Nodulisporic Acid F Biological Activity

Identification and Characterization of Molecular Targets

The primary molecular target for the insecticidal activity of the nodulisporic acid family, including Nodulisporic Acid F, has been identified as a specific type of ion channel found in invertebrates. researchgate.net

Nodulisporic acids exert their biological effects by activating invertebrate-specific glutamate-gated chloride channels (GluCls). pnas.orgnih.govscite.ai These channels, which are exclusive to invertebrates, are ligand-gated ion channels that play a crucial role in mediating inhibitory neurotransmission in nerve and muscle cells. pnas.orgmdpi.comnih.gov The activation of GluCls by nodulisporic acid leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and resulting in muscle paralysis. pnas.org

A significant feature of nodulisporic acids is their high selectivity for invertebrate GluCls over mammalian ion channels. researchgate.net The closest mammalian homologues to invertebrate GluCls are the γ-aminobutyric acid (GABA)-gated and glycine-gated chloride channels. pnas.orgpnas.org Unlike some other antiparasitic agents, nodulisporic acid does not activate vertebrate glycine- or GABA-gated ion channels, a property that confers a better therapeutic index. researchgate.netpnas.org This selectivity is crucial as it minimizes the potential for off-target effects in mammals. Binding studies have suggested that nodulisporic acid binds with high affinity to only a subset of the binding sites targeted by other related compounds, which may account for its greater specificity. pnas.org

Activation of Invertebrate-Specific Glutamate-Gated Chloride Channels (GluCls)

Comparative Mechanistic Analyses with Related Agonists (e.g., Ivermectin)

The mechanism of action of nodulisporic acid is often compared to that of ivermectin, a well-known macrocyclic lactone anthelmintic. Both compounds target and activate invertebrate GluCls. pnas.orgscite.ai Studies have shown that nodulisporic acid and ivermectin share a complex interaction at the GluCl receptor. pnas.org

Key points of comparison include:

Shared Target : Both nodulisporic acid and ivermectin directly activate GluCls. pnas.org In experiments where ivermectin is applied to saturation, the subsequent addition of nodulisporic acid produces no additional current, indicating they act on the same channel. pnas.org

Binding Sites : While both compounds act on GluCls, their binding sites are not identical but are allosterically coupled. pnas.org Binding of radiolabeled nodulisporic acid to Drosophila head membranes is completely inhibited by saturating concentrations of ivermectin. pnas.org However, the maximum number of binding sites (Bmax) for ivermectin is approximately twice that of a nodulisporic acid amide analogue, and only about half of the ivermectin binding sites are inhibited by nodulisporic acid with high affinity. nih.gov This suggests that ivermectin binds to at least two distinct receptor populations, only one of which is the high-affinity site for nodulisporic acid. acs.orgnih.gov

Receptor Composition : In Drosophila, evidence suggests that the receptors for both ivermectin and nodulisporic acid are complex structures that can contain both the glutamate-gated chloride channel subunit (DmGluClα) and the GABA-gated channel subunit (Rdl). acs.orgnih.gov Antibodies against DmGluClα can immunoprecipitate all solubilized ivermectin and nodulisporic acid receptors, while antibodies against DmRdl also precipitate all nodulisporic acid receptors but only a portion of the ivermectin receptors. acs.orgnih.gov

Resistance Profiles : A point mutation (P299S) in the DmGluClα gene in Drosophila confers resistance to nodulisporic acid. pnas.org These mutant channels are significantly less sensitive to activation not only by nodulisporic acid but also by ivermectin and glutamate, providing strong evidence that the GluCl channel is a common target. pnas.orgresearchgate.netresearchgate.net

The table below summarizes the effects of the P299S mutation on the sensitivity of Drosophila GluClα channels to different agonists.

| Agonist | Channel | EC₅₀ | Fold Reduction in Sensitivity |

| Nodulisporic Acid | Wild-Type | 51 nM | - |

| P299S Mutant | 790 nM | 15.5 | |

| Ivermectin | Wild-Type | 1.8 nM | - |

| P299S Mutant | 23 nM | 12.8 | |

| Glutamate | Wild-Type | 19.5 µM | - |

| P299S Mutant | 201 µM | 10.3 | |

| Data derived from studies on DmGluClα channels expressed in Xenopus oocytes. researchgate.net |

Structure-Activity Relationships within the Nodulisporic Acid Family Relevant to this compound

The biological activity of nodulisporic acids is highly dependent on their chemical structure. As the simplest member, this compound serves as a fundamental scaffold for understanding these relationships. researchgate.netnih.gov

The complexity of the substitutions on the indole (B1671886) core and the nature of the side chain are critical determinants of potency. researchgate.netmdpi.com

Isoprene (B109036) Residues : this compound is devoid of the three isoprene residues that adorn the indole nucleus of more complex analogues like Nodulisporic Acid A. researchgate.netnih.govacs.org The presence and cyclization of these isoprene units to form additional ring systems, as seen in the A and D series, are associated with significantly higher biological activity. researchgate.netnih.gov The general trend shows that increased structural complexity correlates with enhanced potency. mdpi.com

Dienoic Acid Chain : Within any given series of nodulisporic acids (e.g., A, B, C, or D series), the compound possessing a dienoic acid chain consistently exhibits the highest activity. researchgate.netnih.govmdpi.comresearchgate.net Modifications or saturation of this side chain generally lead to a reduction in biological efficacy. researchgate.net

This compound, being the biosynthetic precursor, is significantly less active than its more structurally elaborated congeners. researchgate.netrsc.org The biosynthetic pathway culminates in Nodulisporic Acid A, which is the most potent antiflea agent in the family. researchgate.netnih.govresearchgate.net The structural simplicity of this compound, while making it a key biosynthetic intermediate, results in attenuated biological activity. researchgate.netmdpi.com For instance, Nodulisporic Acid B is reported to be 100-fold less active than Nodulisporic Acid A against fleas, and less complex structures like this compound exhibit even lower activity. researchgate.net

The following table provides a qualitative comparison of the structural features and resulting activity of this compound and the more complex Nodulisporic Acid A.

| Compound | Structural Features | Relative Bioactivity |

| This compound | Simplest structure; lacks isoprene residues on the indole core. researchgate.netnih.govacs.org | Low; considered a weak precursor. researchgate.netmdpi.com |

| Nodulisporic Acid A | Heptacyclic ring system; two cyclized isoprene units on the indole core; dienoic acid side chain. researchgate.net | High; the most potent natural compound in the family. researchgate.netnih.gov |

Influence of Isoprene Residues and Dienoic Acid Chain on Activity Profiles

Preclinical Exploration of Biological Activities (Focus on Mechanism and Pathways)

This compound, as the simplest member of the nodulisporic acid family, represents the core biosynthetic scaffold from which more complex and potent analogues are derived. researchgate.netnih.govacs.org Mechanistic investigations into its biological activities are fundamental to understanding the structure-activity relationships within this class of indole diterpenoids. While its more complex counterpart, Nodulisporic Acid A, has been the primary subject of extensive biological study, the exploration of this compound provides crucial insights into the foundational elements required for bioactivity.

General Antiviral Research Pathways

While some complex indole diterpenoids have demonstrated antiviral properties, specific research into the antiviral activity of this compound is not extensively documented. researchgate.netacs.org The exploration of its potential in this area would typically follow established preclinical research pathways for novel antiviral agents.

A standard research approach would involve:

Initial Screening: this compound would be tested against a diverse panel of viruses to identify any potential activity. This panel often includes both DNA and RNA viruses, such as influenza viruses, herpesviruses, and respiratory syncytial virus (RSV). rhhz.net

Dose-Response Assays: If initial activity is detected, concentration-response studies are conducted to determine the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral activity by 50%.

Mechanistic Studies: To understand how the compound works, researchers would investigate its effect on various stages of the viral life cycle. This could include:

Viral Entry: Assays to determine if the compound prevents the virus from entering host cells.

Replication Inhibition: Investigating the effect on key viral enzymes essential for replication, such as viral polymerases or proteases.

Viral Assembly and Release: Studies to see if the compound interferes with the formation of new viral particles or their release from the host cell.

General Antimicrobial Research Pathways

The broader class of indole diterpenoids includes compounds with reported antibacterial activities. researchgate.net Investigating the potential antimicrobial properties of this compound would follow a systematic pathway.

Primary Screening: The initial step is to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). researchgate.net The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.

Spectrum of Activity: If promising MIC values are obtained, the compound is tested against a wider range of microbes, including drug-resistant strains, to define its spectrum of activity.

Mechanism of Action Studies: To elucidate the antimicrobial mechanism, several cellular processes would be investigated:

Cell Wall Integrity: Testing for interference with the synthesis or integrity of the bacterial or fungal cell wall.

Nucleic Acid Synthesis: Assessing the inhibition of DNA or RNA synthesis.

Protein Synthesis: Determining if the compound inhibits ribosomal function and protein production.

Cell Membrane Disruption: Evaluating the compound's ability to compromise the integrity of the microbial cell membrane.

General Antiproliferative and Anticancer Research Pathways

Several indole diterpenoids have been evaluated for their ability to inhibit the growth of cancer cells. researchgate.netmdpi.com The preclinical exploration of this compound for antiproliferative activity would involve a multi-step process to identify its efficacy and mechanism.

Initial studies would involve screening this compound against a panel of human cancer cell lines to determine its cytotoxic and antiproliferative effects, typically by calculating the IC₅₀ value (the concentration required to inhibit cell growth by 50%). nih.gov If significant activity is observed, further mechanistic studies are initiated to understand the underlying pathways.

Potential Antiproliferative Research Pathways for this compound

| Research Pathway | Description and Methodology | Potential Cellular Targets |

|---|---|---|

| Cell Cycle Analysis | Uses flow cytometry to determine if the compound causes cells to arrest at a specific phase of the cell cycle (e.g., G1, S, G2/M), preventing them from dividing. | Cyclin-dependent kinases (CDKs), Checkpoint proteins |

| Apoptosis Induction | Investigates whether the compound triggers programmed cell death (apoptosis). Methods include measuring the activity of key executioner enzymes like caspase-3 or observing DNA fragmentation. nih.gov | Caspase cascade, Bcl-2 family proteins |

| Microtubule Disruption | Assesses the compound's effect on the polymerization or depolymerization of tubulin. Disruption of microtubule dynamics can halt mitosis and lead to cell death. nih.gov | Tubulin, Microtubule-associated proteins |

| Signaling Pathway Modulation | Examines the compound's impact on key signaling pathways that regulate cell growth, proliferation, and survival, such as the Wnt/β-catenin pathway, which is a known target for some indole diterpenes. mdpi.commdpi.com | Kinases, Transcription factors (e.g., β-catenin) |

Advanced Research Methodologies and Future Research Trajectories

Genomic and Proteomic Approaches in Nodulisporic Acid F Biosynthesis

The biosynthesis of this compound in its native producer, the endophytic fungus Hypoxylon pulicicidum (formerly Nodulisporium sp.), is a complex process that has been elucidated through advanced genomic and proteomic techniques. wgtn.ac.nznih.govgoogle.com The identification and functional characterization of the nodulisporic acid (NOD) gene cluster have been pivotal in understanding the enzymatic steps involved. nih.govacs.org

Initial genomic sequencing of H. pulicicidum led to the prediction of a gene cluster responsible for nodulisporic acid production. wgtn.ac.nz Subsequent heterologous expression of these genes in a more genetically tractable fungal host, Penicillium paxilli, allowed for the functional characterization of the enzymes involved in the synthesis of the core structure of this compound. wgtn.ac.nznih.govgoogle.comacs.orgwipo.int

Key enzymes identified and their roles in the biosynthetic pathway are detailed in the table below:

| Gene | Enzyme Name | Function in this compound Biosynthesis |

| nodC | Geranylgeranyl transferase | Catalyzes the transfer of a geranylgeranyl group to an indole (B1671886) moiety. wgtn.ac.nz |

| nodM | FAD-dependent oxygenase | A 3-geranylgeranylindole epoxidase that performs a single epoxidation step, which is crucial for forming the distinctive ring structure. nih.govacs.org |

| nodB | Indole diterpene cyclase | Catalyzes the cyclization of the geranylgeranylated indole intermediate. wgtn.ac.nz |

| nodW | Cytochrome P450 oxygenase | Introduces a carboxylic acid moiety to the indole diterpene core, creating a reactive handle for further modifications. nih.govacs.org |

These genomic and proteomic studies have not only mapped out the biosynthetic pathway but also revealed novel enzymatic functions, such as the unique epoxidation catalyzed by NodM and the unprecedented carboxylation by NodW. nih.govacs.org This foundational knowledge is critical for the subsequent bioengineering efforts aimed at improving the production of this compound.

Strategies for Optimizing Heterologous Production of this compound

The natural production of nodulisporic acids by H. pulicicidum is exceptionally challenging, hindering its commercial development. wgtn.ac.nzgoogle.com Heterologous expression in a more robust fungal host like Penicillium paxilli has emerged as a viable strategy to overcome these production hurdles. google.comwipo.int

Overcoming Biosynthetic Flux Bottlenecks through Genetic Engineering

A primary challenge in heterologous production is the presence of biosynthetic flux bottlenecks, which limit the yield of the desired compound. Genetic engineering strategies are being employed to identify and alleviate these bottlenecks. wgtn.ac.nz

One key approach is the systematic analysis of the biosynthetic pathway to identify rate-limiting steps. nih.gov For instance, research has focused on understanding how the enzymatic steps catalyzed by NodM and NodW, which represent a unique branch point in the biosynthesis, can be engineered to enhance the metabolic flux towards this compound. wgtn.ac.nz Future efforts will concentrate on engineering these and other pathway genes to achieve industrially relevant titers. wgtn.ac.nz Techniques such as promoter engineering, codon optimization, and multi-copy gene expression are common strategies to increase the production of recombinant proteins and could be applied to the this compound pathway. mdpi.com

Chemical Biology Applications of this compound and its Analogs

The unique structure and biological activity of this compound and its derivatives make them valuable tools for chemical biology research.

Utilization as Probes for Ion Channel Function Research

Nodulisporic acids are known to act on glutamate-gated chloride channels (GluCls) in invertebrates. researchgate.netresearchgate.net This specificity makes them excellent molecular probes to study the structure and function of these ion channels. Nodulisporic Acid A, a more complex derivative, has been shown to selectively modulate invertebrate-specific GluCls with no effect on mammalian glycine- or GABA-gated chloride channels. researchgate.net

Research using Drosophila melanogaster has demonstrated that nodulisporic acid directly activates the DmGluClα subunit of the glutamate-gated chloride channel. pnas.org Furthermore, a specific mutation (P299S) in this channel was found to confer resistance to nodulisporic acid, highlighting a key region of the channel involved in its binding and activation. pnas.orgnih.gov The use of radiolabeled nodulisporamide, an analog of this compound, has enabled the identification of a high-affinity binding site on Drosophila head membranes, further solidifying its role as a specific ligand for these channels. acs.org These findings underscore the utility of nodulisporic acids as probes to differentiate between insect and nematode GluCls and to investigate the subunit composition of these important receptors. acs.orgsdbonline.org

Emerging Synthetic Biology Platforms for Nodulisporic Acid Diversity

Synthetic biology offers powerful tools to expand the chemical diversity of nodulisporic acids, potentially leading to the creation of novel analogs with improved properties. bontiabio.commit.edu By combining genes from different biosynthetic pathways or introducing engineered enzymes, it is possible to generate a wide array of new structures. mit.edu

Platforms like the Modular Idempotent DNA Assembly System (MIDAS) have been instrumental in constructing the multi-gene plasmids necessary for the heterologous expression and pathway reconstruction of nodulisporic acids. mauricewilkinscentre.orgnih.govd-nb.info This modular approach facilitates the rapid assembly and testing of various gene combinations, accelerating the discovery of new derivatives. mauricewilkinscentre.org The promiscuity of certain enzymes in the pathway, such as the P450 monooxygenase NodJ which can produce multiple products from a single precursor, provides a natural starting point for generating diversity. nih.govd-nb.info By harnessing these enzymes within engineered fungal "factories," researchers can produce a range of nodulisporic acid congeners. bontiabio.comnih.gov

Future Directions in the Exploitation of this compound as a Chemical Lead Scaffold

This compound, as the simplest member of its family, represents a foundational scaffold for the development of new insecticides. acs.orgresearchgate.net Its highly substituted indole core is a key structural element for its insecticidal activity. nih.gov

Future research will likely focus on several key areas:

Total Synthesis and Analog Generation: While the total synthesis of more complex nodulisporic acids has been achieved, developing a unified and scalable synthetic strategy for this compound and its analogs remains a priority. nih.govnih.govupenn.edu This will enable the creation of a wider range of compounds for structure-activity relationship (SAR) studies.

Enhanced Heterologous Production: Continued optimization of heterologous production systems through metabolic engineering is crucial for generating sufficient quantities of this compound and its derivatives for further development. google.comfrontiersin.org This includes overcoming pathway bottlenecks and improving the efficiency of the fungal host. wgtn.ac.nznih.gov

Exploration of New Biological Activities: While the insecticidal properties are well-established, the diverse structures of nodulisporic acid analogs may possess other valuable biological activities that have yet to be explored. researchgate.netkib.ac.cnmdpi.com

The ongoing research into this compound, from its fundamental biosynthesis to its application as a chemical scaffold, highlights the immense potential of this natural product in the development of next-generation chemical tools and therapeutic agents.

Q & A

Q. What is the biosynthetic pathway of Nodulisporic Acid F, and what key genes are involved?

this compound (NAF) is biosynthesized via a gene cluster (NOD) in Hypoxylon pulicicidum. Essential genes include nodC (terpene cyclase), nodM (cytochrome P450), nodB (premyltransferase), and nodW (oxidoreductase), which collectively modify the emindole SB precursor into NAF through oxidation and prenylation steps . Heterologous expression in Penicillium paxilli confirmed these genes are sufficient for production under nutrient-limited conditions .

Q. What analytical methods are used to confirm the identity and purity of this compound?

High-resolution liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are critical. LC-MS identifies NAF via its molecular ion ([M+H]⁺ = 436.2870 m/z), while NMR resolves stereochemical details, such as the carboxylate group formed by nodW-mediated oxidation of emindole SB . Purity is assessed using HPLC with UV detection and comparison to synthetic standards .

Q. What is the role of cytochrome P450 enzymes in NAF biosynthesis?

nodW encodes a cytochrome P450 oxidase that catalyzes the terminal oxidation of emindole SB to form NAF’s carboxylate group. This step is critical for bioactivity and was confirmed by heterologous expression in P. paxilli ΔpaxM mutants, where nodW alone induced NAF production .

Advanced Research Questions

Q. How can promoter engineering enhance NAF yield in heterologous hosts?

Swapping native promoters with stronger regulatory sequences (e.g., janDProUTR) in multigene constructs significantly increases titers. For example, replacing the nodW promoter in P. paxilli PN2250 raised NAF production from undetectable levels (pSK68 construct) to quantifiable yields via LC-MS . Optimizing promoter combinations and copy numbers is a key metabolic engineering strategy.

Q. What are the challenges in stereochemical control during NAF total synthesis?

Installing the C(3) and C(12) stereocenters requires precise functionalization of α,β-unsaturated aldehydes. Smith’s group addressed this via palladium-mediated cross-coupling cascades and Horner-Wadsworth-Emmons olefination, achieving 53–71% yields for the indole core. Protecting group strategies (e.g., TES to acetyl) were critical to avoid steric hindrance in late-stage reactions .

Q. How can metabolic flux analysis improve NAF biosynthesis?

Quantifying intermediates (e.g., emindole SB, prenylated derivatives) using LC-MS and isotopic tracing identifies rate-limiting steps. For instance, flux bottlenecks in the NOD cluster were resolved by overexpressing nodW and modulating terpene cyclase activity . Dynamic pathway modeling further guides promoter optimization .

Q. What strategies mitigate insoluble intermediate accumulation during NAF synthesis?

In the total synthesis of (−)-NAF D, replacing tert-butyldimethylsilyl (TBS) groups with acetyl moieties improved solubility during Horner-Wadsworth-Emmons reactions. Solvent optimization (e.g., THF/water mixtures) and stepwise purification also prevented aggregation .

Q. Why are heterologous hosts like P. paxilli preferred for NAF production?

P. paxilli lacks native regulatory constraints of H. pulicicidum, enabling rapid growth in simple media (e.g., sucrose-based). Its compatibility with MIDAS (Modular Idempotent DNA Assembly System) allows efficient gene cluster integration and scalable fermentation .

Q. How do researchers validate gene function in the NAF pathway?

A "bottom-up" approach introduces multigene constructs into deletion mutants (e.g., P. paxilli ΔPAX-cluster). LC-MS profiles of transformants confirm pathway reconstitution, while "top-down" MIDAS-modified BACs test full-cluster functionality .

Q. What recent innovations aid indole core construction in NAF analogs?

Barluenga’s Pd-mediated indole synthesis and Tsuji-Trost allylic cyclization enable modular assembly of polycyclic indole-indoline scaffolds. These methods underpinned the first total syntheses of NAF derivatives with >15-step sequences and 5.1% overall yields .

Methodological Considerations

- Gene Expression Optimization : Use combinatorial promoter libraries and codon optimization tools (e.g., MIDAS) to balance transcriptional flux .

- Stereochemical Analysis : Employ NOESY and ROESY NMR to resolve congested regions in synthetic intermediates .

- Data Contradictions : Cross-validate gene roles using multiple knockout strains (e.g., ΔpaxM vs. ΔPAX-cluster) to exclude off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.